molecular formula C16H20N2 B12506545 1,4-Diphenylbutane-2,3-diamine

1,4-Diphenylbutane-2,3-diamine

Cat. No.: B12506545
M. Wt: 240.34 g/mol
InChI Key: MAJWDNIRYJWIQU-UHFFFAOYSA-N
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Description

1,4-Diphenylbutane-2,3-diamine is an organic compound with the molecular formula C16H18N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a butane backbone with phenyl groups attached to the first and fourth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2,3-diphenylsuccinonitrile to the corresponding bis-acetamide, followed by hydrolysis to yield the diamine . Another method involves the condensation of benzyl cyanide and benzaldehyde in the presence of sodium cyanide, followed by reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The process often includes steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylbutane-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.

    Reduction: Reduction reactions can further modify the amine groups or the phenyl rings.

    Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,4-Diphenylbutane-2,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 1,4-diphenylbutane-2,3-diamine involves its interaction with various molecular targets. The compound can form stable complexes with metals, which can then participate in catalytic reactions. Additionally, its amine groups can interact with biological molecules, influencing pathways such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diphenylbutane-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

1,4-diphenylbutane-2,3-diamine

InChI

InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2

InChI Key

MAJWDNIRYJWIQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N

Origin of Product

United States

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